Critical 2,6-Difluorophenyl Motif for Kinase Inhibition Potency
A structure-activity relationship (SAR) study of pyridazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that the 2,6-difluorophenyl substitution is critical for potent inhibitory activity [1]. While not a direct study on the target compound, this provides class-level evidence for the importance of the specific 2,6-difluorophenyl motif present in 3-Chloro-6-(2,6-difluorophenyl)pyridazine. In the study, compound 12a, bearing a 2,6-difluorophenyl group, exhibited an IC50 of 1.51 µM. In stark contrast, the closely related analog with a 2-chloro-6-fluorophenyl group (compound 12b) was significantly less potent, with an IC50 of 3.23 µM, while the 2-fluorophenyl analog (12c) was inactive (>30 µM).
| Evidence Dimension | Inhibitory activity against target (Kinase Inhibition) |
|---|---|
| Target Compound Data | Not directly tested, but contains the privileged 2,6-difluorophenyl motif. |
| Comparator Or Baseline | Compound 12a (IC50 = 1.51 µM) vs. Compound 12b (IC50 = 3.23 µM) vs. Compound 12c (IC50 > 30 µM) |
| Quantified Difference | The 2,6-difluorophenyl analog (12a) is 2.1-fold more potent than the 2-chloro-6-fluorophenyl analog (12b) and >20-fold more potent than the 2-fluorophenyl analog (12c). |
| Conditions | In vitro kinase inhibition assay as described in Bioorganic & Medicinal Chemistry, 2013. |
Why This Matters
This data quantifies the substantial loss of potency (>2-fold to >20-fold) when substituting the 2,6-difluorophenyl motif with other halogenated phenyl groups, justifying the procurement of this specific compound for SAR studies and lead optimization.
- [1] Li, D. et al. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 2013, 21(7), 2128-2134. Table 1. View Source
